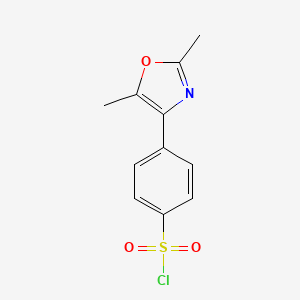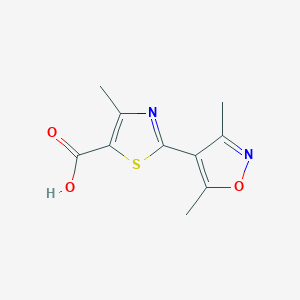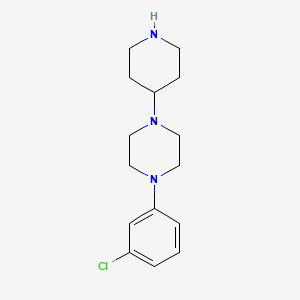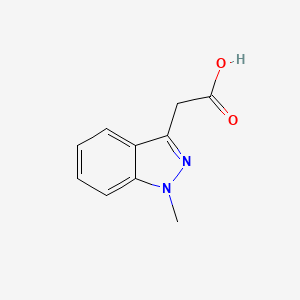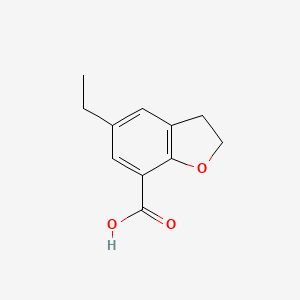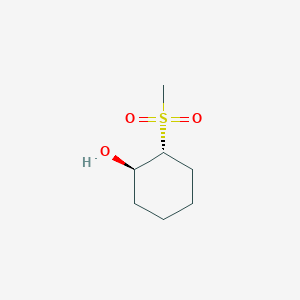
N-cyclopropyl-4-(methylsulfanyl)benzamide
Descripción general
Descripción
“N-cyclopropyl-4-(methylsulfanyl)benzamide” is a chemical compound with the molecular formula C11H13NOS . It has a molecular weight of 207.3 .
Synthesis Analysis
The synthesis of benzamides, such as “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NOS/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. This compound has also been used to study the effects of various compounds on the immune system, as well as the effects of drugs on the nervous system. Additionally, this compound has been used to study the effects of various compounds on cancer cells.
Mecanismo De Acción
N-cyclopropyl-4-(methylsulfanyl)benzamide works by inhibiting certain enzymes in the body. It does this by binding to the enzyme's active site and blocking its activity. This inhibition of the enzyme's activity can then lead to a variety of effects, depending on the enzyme that is being inhibited.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on different biological systems. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been found to have an effect on the immune system, as it has been found to inhibit the production of certain cytokines. It has also been found to have an effect on the nervous system, as it has been found to inhibit the release of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(methylsulfanyl)benzamide has several advantages when used in lab experiments. It is a relatively stable compound, so it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, so it can be produced in large quantities. However, this compound does have some limitations. It is a relatively new compound, so much of its potential is still being explored. Additionally, it can be expensive to purchase in large quantities, so it may not be cost-effective for some experiments.
Direcciones Futuras
N-cyclopropyl-4-(methylsulfanyl)benzamide has a wide range of potential applications in scientific research. Future studies could explore its potential to be used as an anti-cancer agent, as well as its potential to be used as an anti-inflammatory and anti-oxidant agent. Additionally, future studies could explore its potential to be used as an inhibitor of certain enzymes, as well as its potential to be used as a drug metabolism inhibitor. Furthermore, future studies could explore its potential to be used as a tool to study the effects of drugs on the nervous system, as well as its potential to be used to study the effects of various compounds on the immune system. Finally, future studies could explore the potential of this compound to be used as a tool to study the effects of various compounds on cancer cells.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUMWXRXJPJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





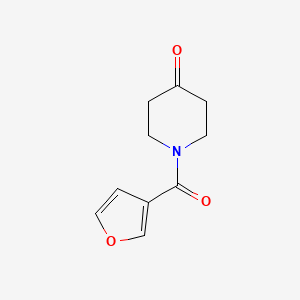
![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)
